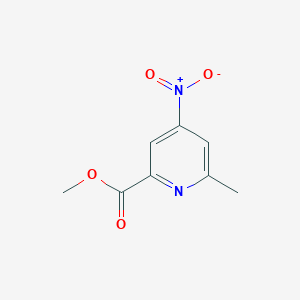

Methyl 6-methyl-4-nitropyridine-2-carboxylate

Übersicht

Beschreibung

Methyl 6-methyl-4-nitropyridine-2-carboxylate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-4-nitropyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group at the 4-position undergoes selective reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reduction kinetics vary with catalyst choice: Pd/C achieves >90% conversion in 2 hours, while SnCl₂ requires 6–8 hours for comparable yields. The amine product serves as a precursor for bioactive molecules, including antimicrobial agents .

Nucleophilic Substitution Reactions

The nitro group’s electron-withdrawing nature activates the pyridine ring for nucleophilic displacement.

Steric hindrance from the 6-methyl group reduces substitution efficiency at the 4-position compared to non-methylated analogs .

Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling reactions, enabling access to biaryl systems.

Coupling efficiency depends on the electronic effects of the methyl group, which moderately enhances regioselectivity .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, enabling further derivatization.

The carboxylic acid intermediate is utilized in acyl chloride formation for amide synthesis (e.g., reaction with benzylamine yields 6-methyl-4-nitro-N-benzylpyridine-2-carboxamide) .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from structural analogs, as shown below:

The 6-methyl group reduces electron density at the 4-position, slowing nitro reduction by 27% compared to non-methylated analogs .

Thermal and Photochemical Behavior

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

- Molecular Formula: C₇H₈N₂O₄

- Molecular Weight: 180.16 g/mol

- Appearance: Pale yellow to colorless liquid

- Boiling Point: Approximately 97 °C under reduced pressure

The compound features a pyridine ring with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylate ester functional group. These structural attributes contribute to its unique reactivity and biological properties.

Organic Synthesis

Methyl 6-methyl-4-nitropyridine-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, facilitating the production of various derivatives through reactions such as:

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts like palladium on carbon.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.

The compound exhibits notable biological activity, particularly in pharmacological contexts:

- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes by binding to their active sites, blocking their catalytic activity. This mechanism is crucial for potential applications in cancer therapy and antimicrobial treatments.

- Antimicrobial Activity: Investigations into related compounds have demonstrated significant antibacterial effects against resistant strains of bacteria. This suggests that this compound may also possess significant antibacterial properties.

Therapeutic Applications

The derivatives of this compound are being explored for their pharmacological properties:

- Anticancer Potential: Studies have indicated that modifications to the nitro and carboxylate groups can enhance cytotoxicity against specific tumor types. For instance, derivatives have shown promise in inducing apoptosis in various cancer cell lines .

Enzyme Inhibition Study

A study published in MDPI explored the enzyme inhibition properties of pyridine derivatives, emphasizing the role of substituents on biological activity. This compound was highlighted for its potential to inhibit specific enzymes involved in cancer progression.

Antimicrobial Efficacy

Research conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may offer similar benefits.

Cytotoxicity in Cancer Models

Recent investigations into the cytotoxic effects of various pyridine derivatives indicated that modifications to the nitro group could enhance apoptosis induction in cancer cell lines. This positions this compound as a candidate for further development in cancer therapeutics.

Wirkmechanismus

The mechanism of action of methyl 6-methyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with the nitro group at the 5-position.

Methyl 4-methyl-5-nitropyridine-2-carboxylate: Similar structure but with the methyl group at the 4-position and the nitro group at the 5-position.

6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a cyano group instead of the ester group.

Uniqueness

Methyl 6-methyl-4-nitropyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a nitro group and an ester group on the pyridine ring provides a versatile platform for further chemical modifications and functionalization.

Biologische Aktivität

Methyl 6-methyl-4-nitropyridine-2-carboxylate is an organic compound with notable biological activity, particularly in pharmacological contexts. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Characteristics:

- Molecular Formula: C7H8N2O4

- Molecular Weight: 180.16 g/mol

- Appearance: Pale yellow to colorless liquid

- Boiling Point: Approximately 97 °C under reduced pressure

Structural Features:

The compound features a pyridine ring with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylate ester functional group. These structural attributes contribute to its unique reactivity and biological properties.

This compound exhibits biological activity primarily through enzyme inhibition and interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial in its potential applications in cancer therapy and antimicrobial treatments.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound may also possess significant antibacterial activity.

Anticancer Potential

Recent studies have explored the compound's anticancer properties. For instance, derivatives of pyridine compounds have shown promise in inducing apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies indicate that modifications to the nitro and carboxylate groups can enhance cytotoxicity against specific tumor types.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-methylpyridine-2-carboxylate | C8H9NO2 | Lacks nitro substitution; primarily used as an intermediate. |

| Methyl 6-nitropyridine-2-carboxylate | C7H6N2O4 | Contains a nitro group but lacks methyl substitution at position 6. |

| Ethyl 6-methylpyridine-2-carboxylate | C9H11NO2 | Ethyl instead of methyl; alters solubility and reactivity. |

| Methyl 3-methylpyridine-2-carboxylate | C8H9NO2 | Different position of methyl substitution; affects electronic properties. |

Case Studies

-

Enzyme Inhibition Study :

A study published in MDPI explored the enzyme inhibition properties of pyridine derivatives, emphasizing the role of substituents on biological activity. This compound was highlighted for its potential to inhibit specific enzymes involved in cancer progression . -

Antimicrobial Efficacy :

Research conducted on related compounds demonstrated significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may offer similar benefits . -

Cytotoxicity in Cancer Models :

A recent investigation into the cytotoxic effects of various pyridine derivatives indicated that modifications to the nitro group could enhance apoptosis induction in cancer cell lines . This positions this compound as a candidate for further development in cancer therapeutics.

Eigenschaften

IUPAC Name |

methyl 6-methyl-4-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-7(9-5)8(11)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDSJEMOFUPSKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.